Fluorine-Induced Lipophilicity Modulation vs. Non-Fluorinated Analog
The introduction of a single fluorine atom at the 4-position is a classic strategy to modulate lipophilicity. A cross-study comparison with its non-fluorinated direct analog, [2-(piperidin-1-ylmethyl)phenyl]methanamine (CAS 32743-18-3), highlights this difference. While experimental LogP values are not available for the target compound, the non-fluorinated analog has a reported LogP of 2.77 , and the target's increased molecular weight (222.30 vs. 204.31 g/mol) and the electron-withdrawing nature of fluorine are consistent with an expected increase in lipophilicity. This property can impact membrane permeability and non-specific binding [1].
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: Not experimentally determined; predicted to be >2.77 based on structural modification. |
| Comparator Or Baseline | [2-(piperidin-1-ylmethyl)phenyl]methanamine (CAS 32743-18-3); LogP: 2.77 |
| Quantified Difference | Not quantifiable without experimental data; a directional increase in lipophilicity is anticipated. |
| Conditions | Computational prediction comparison based on atom-based LogP contribution; no experimental partitioning data available. |
Why This Matters
Even a modest increase in LogP can significantly enhance passive membrane permeability, a parameter critical for intracellular target engagement in early drug discovery.
- [1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. View Source
